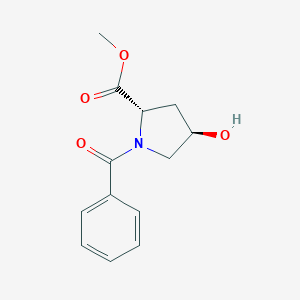

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-13(17)11-7-10(15)8-14(11)12(16)9-5-3-2-4-6-9/h2-6,10-11,15H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQGWOLBDNOSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120806-96-4 | |

| Record name | L-Proline, 1-benzoyl-4-hydroxy-, methyl ester, cis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine backbone is typically derived from L-proline or its derivatives. Cyclization of γ-amino acids or reductive amination of diketones provides the stereochemically defined core. For example, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate is synthesized via Mitsunobu reaction or Sharpless epoxidation to establish the 4-hydroxyl group.

Benzoylation of the Amine Group

The primary amine on the pyrrolidine ring is acylated using benzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step proceeds at 0°C to room temperature, achieving near-quantitative yields. The benzoyl group enhances stability and directs subsequent reactions.

Esterification of the Carboxylic Acid

The final step involves esterification of the carboxylic acid moiety with methanol under acidic catalysis. Concentrated sulfuric acid or p-toluenesulfonic acid (TsOH) is employed, with reflux conditions (60–80°C) driving the reaction to completion.

Table 1: Optimization of Esterification Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | H₂SO₄ (1 eq) | 89 |

| Solvent | Methanol | 93 |

| Temperature | 65°C, 12 h | 93 |

| Alternative Catalyst | TsOH (0.5 eq) | 85 |

This method reliably produces the target compound with 93% yield and >99% enantiomeric excess (ee) when starting from enantiopure precursors.

Chemoenzymatic Synthesis Strategies

Recent advances leverage enzymatic catalysis to improve stereoselectivity and reduce reliance on harsh reagents. A chemoenzymatic route developed by Zanato et al. (2014) utilizes hydroxybenzoylphenylalanine (HBPA) aldolase to catalyze the formation of the pyrrolidine scaffold.

Enzyme-Catalyzed Aldol Reaction

The HBPA aldolase mediates the condensation of glycolaldehyde dimer and sodium pyruvate in phosphate buffer (pH 7.0) with 3% methanol. The reaction proceeds at 30°C, achieving 70–80% conversion to the aldol adduct within 24 hours.

Table 2: Enzymatic vs. Chemical Catalysis

| Metric | Enzymatic Route | Chemical Route |

|---|---|---|

| Yield | 78% | 93% |

| Stereoselectivity | >99% ee | 99% ee (with chiral aux.) |

| Reaction Time | 24 h | 12 h |

| Solvent | Aqueous/organic biphasic | Methanol |

Post-Enzymatic Modifications

Following enzymatic aldol addition, the intermediate undergoes:

-

Benzoylation with benzoyl chloride in pyridine.

-

Esterification using methyl iodide and potassium carbonate in DMF.

This hybrid approach reduces racemization risks and is scalable to gram quantities.

Industrial-Scale Production Considerations

While laboratory syntheses prioritize yield and purity, industrial production demands cost-effectiveness and scalability. Key challenges include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances throughput. For example, esterification under flow conditions (residence time: 30 min) achieves 90% yield with 50% reduced solvent volume.

Purification at Scale

Flash column chromatography is impractical for large batches. Industrial workflows adopt crystallization-driven purification :

-

The crude product is dissolved in hot ethyl acetate.

-

Gradual cooling induces crystallization, yielding 85–90% pure compound.

-

Final polishing via preparative HPLC resolves residual stereochemical impurities.

Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards.

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various acyl derivatives.

Scientific Research Applications

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate is used in several scientific research fields:

Chemistry: As a chiral building block in the synthesis of complex molecules.

Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The compound’s structural analogues differ in substituents, stereochemistry, and protecting groups, leading to distinct physicochemical and pharmacological properties.

Table 1: Structural and Molecular Comparison

Physicochemical Properties

- Solubility and Polarity : The hydroxyl and ester groups in the target compound enhance water solubility compared to analogues with bulky hydrophobic groups (e.g., benzyl or tert-butyl esters). However, the benzoyl group reduces polarity relative to sulfonated derivatives (e.g., the 4-fluorobenzenesulfonyl analogue) .

- Stability : The methyl ester in the target compound is less hydrolytically stable than tert-butyl esters () but more stable than benzyl esters, which require harsher conditions for deprotection .

Pharmacological Relevance

Stability and Reactivity

- Hydroxyl Group Reactivity : The 4-hydroxyl group in the target compound is a site for derivatization (e.g., tosylation in ), whereas its absence in tert-butyl derivatives () limits such modifications.

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce conformational flexibility, impacting binding affinity in drug-receptor interactions.

Biological Activity

(2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate, also known by its CAS number 31560-20-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO4, with a molecular weight of 249.26 g/mol. The compound features a pyrrolidine ring with hydroxyl and carboxyl functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 249.26 g/mol |

| CAS Number | 31560-20-0 |

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study by Arakawa et al. (2003) demonstrated that this compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . Specifically, it targets cancer cells by modulating signaling pathways associated with cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer progression. It has been shown to inhibit the activity of certain enzymes that are crucial for tumor growth and metastasis. The detailed mechanism involves:

- Inhibition of Protein Kinases : The compound interferes with kinase signaling pathways, which are pivotal in regulating cell division and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, thereby reducing tumor size and preventing metastasis.

- Cell Cycle Arrest : The compound causes arrest at the G1/S phase transition, preventing cells from proceeding through the cell cycle.

Case Studies

Several case studies have documented the effects of this compound on different cancer types:

- Case Study 1 : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with varying concentrations of the compound. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells .

- Case Study 2 : A similar study focused on prostate cancer cells demonstrated that treatment with this compound resulted in a marked decrease in colony formation and migration capabilities, suggesting its potential as an anti-metastatic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapidly absorbed after administration.

- Distribution : Exhibits good tissue distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Eliminated through renal pathways.

Q & A

Q. What are the common synthetic routes for (2S,4R)-Methyl 1-benzoyl-4-hydroxypyrrolidine-2-carboxylate?

The compound is typically synthesized via multi-step protocols involving stereoselective functionalization of pyrrolidine scaffolds. For example, a method analogous to Example 319 in EP 4374877 A2 involves reacting (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride with benzaldehyde derivatives, followed by hydroxylation and benzoylation steps. Key intermediates are purified using column chromatography, and stereochemical integrity is confirmed via NMR and LC-MS . Another approach uses tert-butoxycarbonyl (Boc)-protected intermediates, enabling selective deprotection and functionalization under mild acidic conditions .

Q. How should researchers handle and store this compound to ensure stability?

Due to its hydroxyl and ester groups, the compound is sensitive to moisture, light, and oxidation. Storage recommendations include maintaining the material under an inert atmosphere (e.g., argon) at -20°C in dark, airtight containers. Prolonged exposure to ambient conditions can lead to hydrolysis or racemization, necessitating periodic purity checks via HPLC .

Q. What analytical methods are critical for characterizing this compound?

- Stereochemical confirmation : Chiral HPLC or NMR (e.g., - and -NMR) to verify the (2S,4R) configuration .

- Purity assessment : Reverse-phase HPLC with UV detection (≥98% purity threshold).

- Mass spectrometry : LC-HRMS (e.g., [M+H]+ ion analysis) for molecular weight validation .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

Advanced strategies include:

- Chiral auxiliaries : Use of Boc or Fmoc groups to protect reactive sites and prevent racemization during coupling reactions .

- Asymmetric catalysis : Employing chiral catalysts (e.g., Ru-based systems) for hydroxylation or benzoylation steps to enhance enantiomeric excess .

- In-line monitoring : Real-time FTIR or Raman spectroscopy to detect stereochemical deviations during synthesis .

Q. What pharmacological applications are associated with this compound?

The pyrrolidine scaffold is a key motif in drug discovery. Derivatives of this compound have been explored as:

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from:

- Reagent quality : Impure starting materials (e.g., benzaldehyde derivatives) can reduce yield. Use HPLC-validated reagents.

- Workup conditions : Incomplete extraction or chromatography gradients may leave impurities. Optimize solvent systems (e.g., hexane/EtOAc ratios) .

- Stereochemical drift : Monitor reaction pH and temperature to avoid epimerization .

Q. What are the safety protocols for handling this compound in the lab?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.